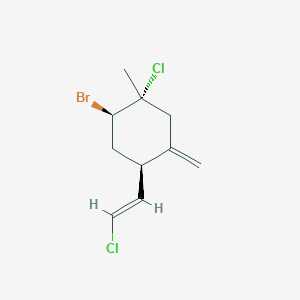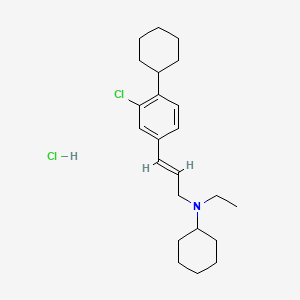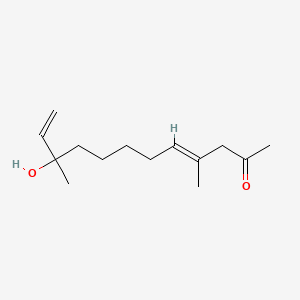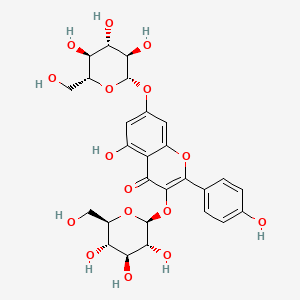
Kaempferol 3,7-diglucoside
説明
Kaempferol 3,7-diglucoside is a flavonol, a type of plant-derived compound . It has been extracted from the plant genus Meconopsis and Morettia philaena . It is a potent antioxidant and has been shown to have an inhibitory effect on lipid peroxidation in a rat model of diabetes . It can inhibit α-amylase, α-glucosidase and Acetylcholinesterase . It also has neuroprotective activity and can slow down differentiated neuronal cells SH-SY5Y from Amyloid β peptide-induced damage .
Synthesis Analysis
Kaempferol 3,7-diglucoside has been identified in the leaf extracts of Evolvulus alsinoides (Linn.) . The plant extracts were obtained by serial exhaustive extraction and successive chromatographic separation . The compound was identified by Spectrophotometry, Chromatography, 1H and 13C Nuclear Magnetic Resonance, carboxylic and hydroxylic hydrolysis . Another study suggests that BcGT-3 can be used for the synthesis of kaempferol 3,7-O-diglucose .Molecular Structure Analysis
The molecular formula of Kaempferol 3,7-diglucoside is C27H30O16 . It has an average mass of 610.518 Da and a monoisotopic mass of 610.153381 Da .Chemical Reactions Analysis
While specific chemical reactions involving Kaempferol 3,7-diglucoside are not mentioned in the search results, it’s known that it possesses enzyme inhibition property towards α-amylase, α-glucosidase and Acetylcholinesterase .科学的研究の応用
Characterization in Agricultural Byproducts
Kaempferol 3,7-diglucoside has been characterized in cauliflower agroindustrial byproducts. It was found as one of the main compounds in a study that aimed to use vegetable handling and commercialization wastes as a source of potentially bioactive extracts (Llorach et al., 2003).
Plant Taxonomy and Phytochemistry
It has been identified in leaves and flowers of Sinapis arvensis and Brassica oleracea. This compound, along with other flavonol glycosides, contributes to the taxonomic differentiation within the Cruciferae family (Durkeet & Harborne, 1973).
Antitumor, Antioxidant, and Anti-inflammatory Activities
Kaempferol 3,7-diglucoside, among other kaempferol glycosides, has been studied for its antitumor, antioxidant, and anti-inflammatory activities. These compounds show multiple bioactivities, and their enzymatic preparation has been explored for therapeutic applications (Wang et al., 2018).
Presence in Fern Species
This compound has been identified in fronds of different species of the Appalachian Asplenium complex, contributing to understanding the phytochemical diversity and species-specific traits in ferns (Harborne et al., 1973).
Application in Quality Control
Kaempferol 3,7-diglucoside has been used as a marker in the quality control of saffron, helping in the assessment of authenticity and detection of adulteration in saffron products (Guijarro-Díez et al., 2017).
Enzymatic Synthesis
The enzymatic synthesis of kaempferol 3,7-diglucoside using microbial UDP-glycosyltransferases offers a method for producing this compound more efficiently and sustainably (Ahn et al., 2009).
Antiviral Potential
Kaempferol 3,7-diglucoside, alongside other related compounds, has shown potential antiviral activity, particularly against HIV-1, suggesting its relevance in developing new therapeutic agents for HIV treatment (Behbahani et al., 2014).
Human Absorption and Excretion
Studies on the absorption, excretion, and metabolism of kaempferol in humans, particularly from dietary sources like endive, provide insight into its bioavailability and potential health benefits (Dupont et al., 2004).
Inhibition of Enzymes in Diabetes
Kaempferol 3,7-diglucoside has been studied for its inhibitory effects on α-glucosidase, an enzyme target in diabetes treatment. This research highlights the potential of kaempferol and its derivatives in diabetes management (Peng et al., 2016).
Therapeutic Potential in Alzheimer's Disease
The presence of Kaempferol 3,7-diglucoside in Evolvulus alsinoides and its inhibition potency against enzymes relevant in Alzheimer's disease underscore its potential in managing this condition (Sundaramoorthy & Packiam, 2020).
特性
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFQVRFGLSBFON-DEFKTLOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311270 | |
| Record name | Kaempferol 3,7-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol 3,7-diglucoside | |
CAS RN |
25615-14-9 | |
| Record name | Kaempferol 3,7-diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25615-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3,7-diglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025615149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferol 3,7-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEONOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SL009I82F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B1236450.png)
![4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)
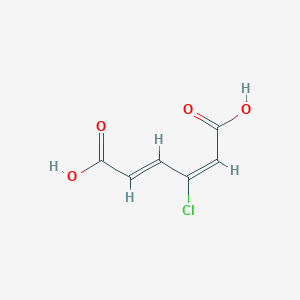



![[11C]Phno](/img/structure/B1236458.png)
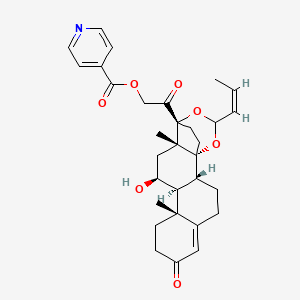
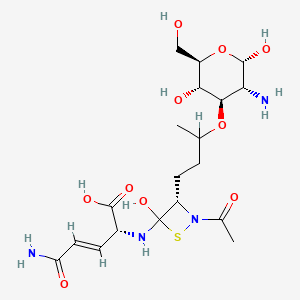
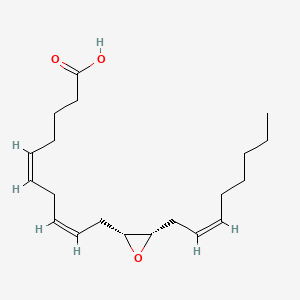
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)
